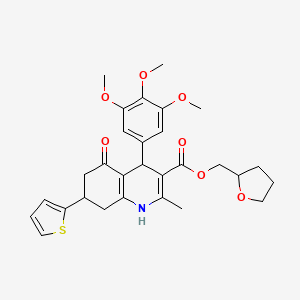![molecular formula C26H23N5O2 B11635489 2,5-Pyrrolidinedione, 3-[[2-(1H-indol-3-yl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]- CAS No. 1040922-58-4](/img/structure/B11635489.png)
2,5-Pyrrolidinedione, 3-[[2-(1H-indol-3-yl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-ピロリジノン, 3-[[2-(1H-インドール-3-イル)エチル]アミノ]-1-[4-(2-フェニルジアゼニル)フェニル]- は、ピロリジノンコア、インドール部分、およびジアゼニル置換基を持つフェニル基を特徴とする複雑な有機化合物です。
製造方法
合成経路と反応条件
2,5-ピロリジノン, 3-[[2-(1H-インドール-3-イル)エチル]アミノ]-1-[4-(2-フェニルジアゼニル)フェニル]- の合成は、通常、複数段階の有機反応を伴います反応条件は、通常、目的の生成物を高い収率と純度で得るために、触媒、特定の溶媒、および制御された温度の使用を必要とします .
工業生産方法
工業環境では、この化合物の製造は、大規模なバッチプロセスまたは連続フロープロセスを伴う場合があります。 自動反応器とクロマトグラフィーや結晶化などの高度な精製技術の使用により、合成の効率とスケーラビリティを向上させることができます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Attachment of the Ethylamine Group: The ethylamine group can be introduced via reductive amination, where the indole is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Pyrrolidine-2,5-Dione Ring: This can be achieved through a cyclization reaction involving the appropriate dicarboxylic acid derivative and an amine.
Introduction of the Phenyl Group: The phenyl group can be introduced via a diazonium coupling reaction, where the diazonium salt of aniline is reacted with the compound to form the azo linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The azo linkage can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its structural similarity to bioactive molecules.
Industry: Use in the development of dyes and pigments due to the presence of the azo linkage.
作用機序
2,5-ピロリジノン, 3-[[2-(1H-インドール-3-イル)エチル]アミノ]-1-[4-(2-フェニルジアゼニル)フェニル]- の作用機序には、さまざまな分子標的および経路との相互作用が含まれます。インドール部分は、特定の受容体または酵素に結合してその活性を調節することができます。ジアゼニル基は、細胞成分と相互作用することで、化合物の生物学的効果にも役割を果たしている可能性があります。
類似の化合物との比較
類似の化合物
1-[1-(1H-インドール-3-イル)-2-プロパニル]-2,5-ピロリジノン: ピロリジノンとインドール構造を共有していますが、ジアゼニルフェニル基がありません。
インドール-3-酢酸: インドール部分を備えていますが、構造と機能が大きく異なります。
N-エチルスクシンイミド: ピロリジノンコアを備えていますが、インドールとジアゼニルフェニル基がありません。
独自性
2,5-ピロリジノン, 3-[[2-(1H-インドール-3-イル)エチル]アミノ]-1-[4-(2-フェニルジアゼニル)フェニル]- におけるピロリジノンコア、インドール部分、およびジアゼニルフェニル基のユニークな組み合わせは、上記の類似の化合物には見られない独自の化学的および生物学的特性を与えています。この独自性は、さまざまな研究および産業用途にとって貴重な化合物となっています。
類似化合物との比較
Tryptamine: Shares the indole moiety and ethylamine group.
Ibuprofen: Contains a phenyl group and is used as a pharmaceutical.
Azo Dyes: Contain the azo linkage and are used in the dye industry.
Uniqueness: This compound is unique due to the combination of the indole moiety, azo linkage, and pyrrolidine-2,5-dione structure, which provides a distinct set of chemical and biological properties.
化学反応の分析
反応の種類
2,5-ピロリジノン, 3-[[2-(1H-インドール-3-イル)エチル]アミノ]-1-[4-(2-フェニルジアゼニル)フェニル]- は、次のものを含むさまざまな化学反応を受けることができます。
酸化: この化合物は、使用される酸化剤と条件に応じて、さまざまな生成物に酸化することができます。
還元: 還元反応は、分子内のジアゼニル基または他の官能基を変更することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求電子剤と求核剤が含まれます。 反応条件は、通常、反応を完了させるために特定の溶媒、温度、および場合によっては触媒を伴います .
主要な生成物
これらの反応から形成される主要な生成物は、特定の反応経路と条件によって異なります。 たとえば、酸化は異なる酸化誘導体を生成する可能性があり、置換反応は分子に新しい官能基を導入する可能性があります .
科学研究への応用
2,5-ピロリジノン, 3-[[2-(1H-インドール-3-イル)エチル]アミノ]-1-[4-(2-フェニルジアゼニル)フェニル]- は、幅広い科学研究用途を持っています。
化学: より複雑な分子や材料の合成のためのビルディングブロックとして使用されます。
生物学: 抗ウイルス、抗がん、抗菌特性など、潜在的な生物学的活性について調査されています。
医学: 特に創薬における潜在的な治療用途について研究されています。
産業: 染料やポリマーなど、特定の特性を持つ新素材の開発に利用されます。
特性
CAS番号 |
1040922-58-4 |
|---|---|
分子式 |
C26H23N5O2 |
分子量 |
437.5 g/mol |
IUPAC名 |
3-[2-(1H-indol-3-yl)ethylamino]-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H23N5O2/c32-25-16-24(27-15-14-18-17-28-23-9-5-4-8-22(18)23)26(33)31(25)21-12-10-20(11-13-21)30-29-19-6-2-1-3-7-19/h1-13,17,24,27-28H,14-16H2 |
InChIキー |
HHHREIZRPZAPFL-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)N=NC3=CC=CC=C3)NCCC4=CNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N,N-diethylacetamide](/img/structure/B11635422.png)

![ethyl 2-{(3E)-2-(4-chlorophenyl)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11635433.png)

![N-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11635443.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635446.png)
![(2E)-2-[(phenylcarbonyl)amino]-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid](/img/structure/B11635448.png)
![3-(3-Bromophenyl)-2-(propylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11635468.png)

![8-Allyl-9-methylsulfanyl-5,8-dihydro-6H-11-thia-8,10-diaza-benzo[a]fluoren-7-one](/img/structure/B11635476.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B11635478.png)
![Methyl 2-[2-[(4-bromophenyl)sulfonyl]ethyl]-1H-benzimidazole-1-acetate](/img/structure/B11635494.png)
![3-nitro-4-(2,2,3,3-tetrafluoropropoxy)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11635498.png)

